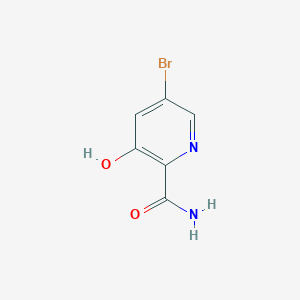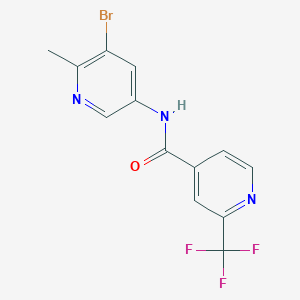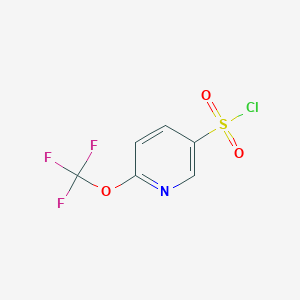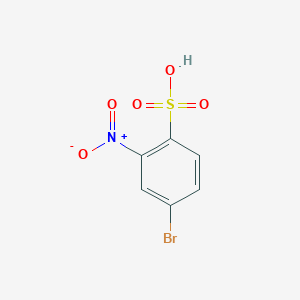
4-Bromo-2-nitrobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H4BrNO5S It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrobenzenesulfonic acid typically involves the nitration and bromination of benzenesulfonic acid. The process can be summarized as follows:
Nitration: Benzenesulfonic acid is first nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 2-position.
Bromination: The nitrated product is then subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in the presence of HCl.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Major Products Formed
Reduction: 4-Amino-2-nitrobenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acids depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrobenzenesulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atom can participate in further substitution reactions, allowing the compound to form various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-Nitrobenzenesulfonic acid: Lacks the bromine atom at the 4-position.
4-Bromobenzenesulfonic acid: Lacks the nitro group at the 2-position.
Uniqueness
4-Bromo-2-nitrobenzenesulfonic acid is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological studies.
Properties
IUPAC Name |
4-bromo-2-nitrobenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGFILZCOJCDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazol-2-yl]-3-[4-(ethanesulfonyl)phenyl]propan-1-ol](/img/structure/B8258312.png)
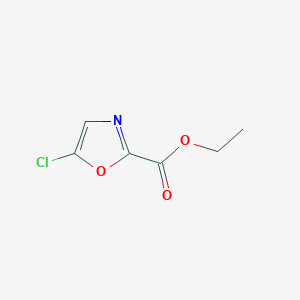
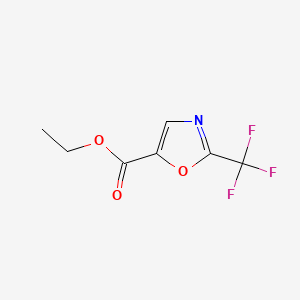
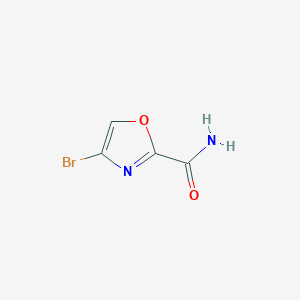
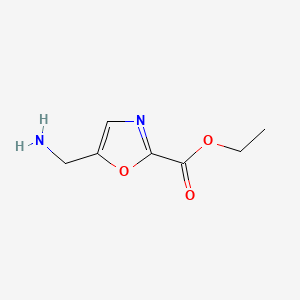

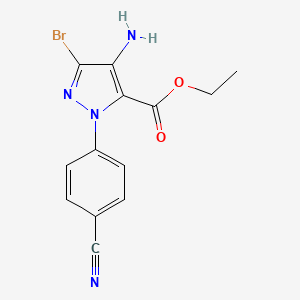
![4-Amino-2-[4-(aminomethyl)phenyl]-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B8258368.png)


